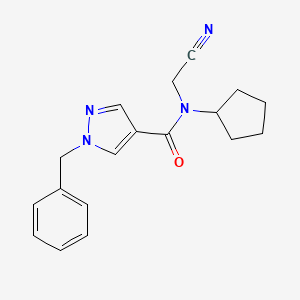

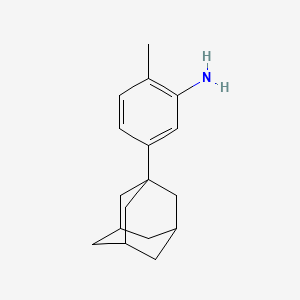

![molecular formula C14H19NO5S B2738275 Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349622-40-8](/img/structure/B2738275.png)

Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound. It is a product for proteomics research . The molecular formula of this compound is C14H19NO5S and its molecular weight is 313.37 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .科学的研究の応用

Anticancer Potential

A study highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as promising anticancer agents. These compounds were synthesized using a process that involved ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, among other chemicals, and exhibited strong anticancer potential (Rehman et al., 2018).

Synthesis of Serotonin Homologue

Another research involved the treatment of 1-[(p-methoxyphenyl)sulfonyl]-2-methyl-3-[N-allyl-N-methyl-3-(2,6-dichlorobenzoyl)propylamino]indole to form a specific serotonin homologue. This process yielded a unique compound, demonstrating the chemical's utility in synthesizing complex organic structures (Herslöf & Martin, 1987).

Studies in Organic Chemistry

Research on the Hoffmann exhaustive methylation of β-piperidinoethyl phenyl sulfone methoiodide showed rapid reactions, providing insights into the behavior of various carbonyl and sulfonyl compounds. This study contributes to the understanding of organic reactions involving compounds like methyl 1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (Šestáková, Zuman & Horák, 1966).

Key Intermediate in Drug Synthesis

The compound has been used as a key intermediate in the synthesis of Vandetanib, a drug used in cancer treatment. This showcases its application in pharmaceutical synthesis (Wang, Wang, Tang & Xu, 2015).

Synthesis of β-Cell Imaging Agents

It was also involved in the synthesis of a potential β-cell imaging agent, (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid, for the noninvasive investigation of pancreatic β-cells in diabetes (Wängler et al., 2004).

Synthesis of Novel Analgesics

A study reported the synthesis of potent analgesics using 4-arylamino-4-piperdinecarboxylic acids, starting materials for the preparation of alpha-amino esthers, ethers, and ketones. This indicates its role in developing new analgesic drugs (Van Daele et al., 1976).

特性

IUPAC Name |

methyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-19-12-3-5-13(6-4-12)21(17,18)15-9-7-11(8-10-15)14(16)20-2/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSSYBQNIXEVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone oxalate](/img/structure/B2738204.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2738205.png)

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)